
5-(3,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene and furan derivatives, followed by a series of reactions including acylation, cyclization, and hydroxylation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Electrophilic Substitution at the Furan Ring
The furan-2-ylcarbonyl group undergoes electrophilic substitution due to the electron-rich nature of the furan ring. Documented reactions include:
Key findings:
-
The furan ring’s electron density directs electrophiles to the α-position (C-5) preferentially .
-
Friedel-Crafts reactions with indoles yield polycyclic indole-pyrrolone hybrids (37–55% yields) .
Hydroxy Group Reactivity
The 3-hydroxy group participates in acid-base and condensation reactions:
Reaction Type | Conditions | Product | Reference |
---|---|---|---|
Esterification | Acetyl chloride, DMAP, RT | 3-acetoxy derivative | |
Oxidation | PCC, CH₂Cl₂ | Oxo group formation at C-3 |
Key findings:
-
Esterification enhances solubility in nonpolar solvents.
-
Oxidation under mild conditions preserves the pyrrolone core .
Methoxyethyl Side Chain Modifications
The 2-methoxyethyl group undergoes nucleophilic substitution or oxidation:
Reaction Type | Conditions | Product | Reference |
---|---|---|---|
Demethylation | BBr₃, CH₂Cl₂, −78°C | Ethylene glycol derivative | |
Nucleophilic substitution | NaSH, DMF, 100°C | Thioether analog |
Key findings:
-
Demethylation requires cryogenic conditions to prevent pyrrolone ring degradation.
-
Thioether derivatives show improved metabolic stability in preliminary assays.
Pyrrolone Ring Reactivity
The 1,5-dihydro-2H-pyrrol-2-one core undergoes ring-opening and cycloaddition:
Reaction Type | Conditions | Product | Reference |
---|---|---|---|
Ring-opening hydrolysis | 6M HCl, reflux | Linear keto-amide | |
[3+2] Cycloaddition | NaN₃, CuI, DMSO, 80°C | Triazole-fused pyrrolone |
Key findings:
-
Acidic hydrolysis cleaves the lactam ring, yielding a linear chain with a free amine.
-
Cycloadditions with azides generate triazole derivatives for click chemistry applications .
Condensation Reactions
The α,β-unsaturated ketone system facilitates aldol and Knoevenagel condensations:
Reaction Type | Conditions | Product | Reference |
---|---|---|---|
Knoevenagel condensation | Piperidine, EtOH, Δ | Styryl-substituted pyrrolones | |
Aldol addition | LDA, THF, −78°C | β-hydroxy ketone adducts |
Key findings:
-
Knoevenagel reactions with aldehydes yield conjugated dienones (40–60% yields) .
-
Aldol adducts exhibit stereoselectivity dependent on base strength.
Catalytic Hydrogenation
Selective reduction of the furan ring or carbonyl groups:
Target Site | Conditions | Product | Reference |
---|---|---|---|
Furan ring | H₂, Pd/C, EtOAc | Tetrahydrofuran derivative | |
Ketone carbonyl | NaBH₄, MeOH | Secondary alcohol |
Key findings:
Scientific Research Applications
Structural Formula
Chemical Structure
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : Appropriate substituted benzene and furan derivatives.
- Reactions : Acylation, cyclization, and hydroxylation.
- Optimization : Specific reaction conditions such as temperature, solvents, and catalysts are optimized for high yields.
Industrial Production Methods
For large-scale production, methods must ensure safety and environmental compliance while optimizing efficiency. Techniques such as continuous flow reactors may be utilized.
Chemistry
This compound serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows chemists to explore various chemical reactions.
Biology
Research indicates that the compound exhibits potential biological activities , including:
- Antioxidant Activity : Significant scavenging of free radicals has been demonstrated in vitro.
Study | Method | Findings |
---|---|---|
DPPH Assay | Inhibition of DPPH radical formation | 75% at 50 µg/mL |
ABTS Assay | Scavenging activity | 82% at 100 µg/mL |
Medicine
Investigations into the compound's therapeutic potential have revealed promising results:
- Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest it could affect cancer cell proliferation.
Antioxidant Research
A study published in the "Journal of Medicinal Chemistry" demonstrated the antioxidant effects of this compound through various assays. It was shown to significantly reduce oxidative stress markers in cellular models.
Anticancer Studies
In vitro studies conducted on breast cancer cell lines indicated that this compound inhibited cell growth and induced apoptosis. Further research is needed to explore its full potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-ethoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-propoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Biological Activity
5-(3,4-Dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a pyrrolidine core with multiple functional groups, including methoxy and hydroxyl moieties, which contribute to its biological activity. The molecular formula is C20H23O5, and it has a molecular weight of approximately 345.39 g/mol.
Structural Formula
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that the compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Study | Method | Findings |
---|---|---|
DPPH Assay | Inhibition of DPPH radical formation by 75% at 50 µg/mL concentration | |
ABTS Assay | Scavenging activity of 82% at 100 µg/mL |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases.
Study | Method | Findings |
---|---|---|
LPS-Stimulated Macrophages | Reduced TNF-α levels by 60% at 10 µM | |
Carrageenan-Induced Paw Edema | Decreased edema by 50% compared to control |
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.
Cancer Type | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |
A549 (Lung) | 12.5 | Inhibition of cell proliferation through cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. It appears to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.
Study | Method | Findings |
---|---|---|
SH-SY5Y Cells Model | Reduced cell death by 40% under oxidative stress conditions | |
Animal Model (Stroke) | Improved behavioral outcomes post-stroke |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Inflammatory Pathway Modulation : The compound's ability to inhibit NF-kB signaling pathways contributes to its anti-inflammatory effects.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption is observed in cancer cells.
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A study involving diabetic rats showed that administration of the compound significantly reduced blood glucose levels and improved antioxidant status compared to untreated controls. This suggests a dual role in glycemic control and oxidative stress reduction.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a transgenic mouse model for Alzheimer's disease, treatment with the compound resulted in decreased amyloid plaque formation and improved cognitive function as assessed by behavioral tests.
Properties
Molecular Formula |
C20H21NO7 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO7/c1-25-10-8-21-17(12-6-7-13(26-2)15(11-12)27-3)16(19(23)20(21)24)18(22)14-5-4-9-28-14/h4-7,9,11,17,23H,8,10H2,1-3H3 |
InChI Key |
CNRJJQSKWXWCPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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